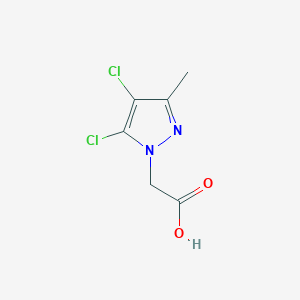
(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
“(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C6H6Cl2N2O2. It appears as a colorless to light yellow crystal or crystalline powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6Cl2N2O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2H2,1H3,(H,11,12) . This indicates the presence of two chlorine atoms, two nitrogen atoms, and an acetic acid backbone in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.03 g/mol. It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol, but insoluble in water .Applications De Recherche Scientifique
Propriétés chimiques
“(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid” est un composé chimique ayant le numéro CAS : 1228551-78-7 et une masse moléculaire de 209,03 . Son nom IUPAC est le même que son nom commun .
Activités antileishmaniennes et antimalariennes
Les composés à base de pyrazole, tels que “this compound”, sont connus pour leurs divers effets pharmacologiques, notamment leurs puissantes activités antileishmaniennes et antimalariennes . Dans une étude, des dérivés de pyrazole couplés à l'hydrazine ont été synthétisés et évalués contre l'isolement clinique de Leishmania aethiopica et les souris infectées par Plasmodium berghei . Les résultats ont révélé que le composé 13 présentait une activité antipromastigote supérieure . De plus, les composés cibles 14 et 15 ont induit de meilleurs effets d'inhibition contre Plasmodium berghei .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été menées sur ces dérivés de pyrazole . L'étude d'amarrage moléculaire menée sur Lm-PTR1, complexé avec la triméthoprime, a justifié la meilleure activité antileishmanienne du composé 13 .
Efficacité cytotoxique
Les dérivés synthétisés de “this compound” ont présenté une efficacité cytotoxique in vitro avec des valeurs de CI 50 comprises entre 0,426 et 4,943 μM . La plupart des dérivés ont montré une excellente activité cytotoxique par rapport au médicament de référence standard .
Agents cardiovasculaires potentiels
Les dérivés de pyrazole ont été trouvés comme des agents cardiovasculaires puissants pour le traitement de l'hypertension . Bien que le rôle spécifique de “this compound” dans cette application ne soit pas mentionné, c'est un domaine de recherche potentiel étant donné les effets connus de composés similaires .
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the search results, related compounds such as imidazole-containing compounds have shown a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, “(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid” and its derivatives may also hold potential for future research and drug development.
Mécanisme D'action
Target of Action
This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound need further investigation.
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biological pathways, but the specific pathways influenced by this compound remain to be determined .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects . .
Propriétés
IUPAC Name |
2-(4,5-dichloro-3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKQIAHXWYVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241345 | |
| Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228551-78-7 | |
| Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)


![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)



![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)

![2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1424884.png)

